Antiarol rutinoside is a specialized phenolic glycoside comprising a 3,4,5-trimethoxyphenyl core conjugated to a rutinose (rhamnosyl-glucoside) disaccharide moiety [1]. Primarily utilized as an analytical reference standard and a high-solubility precursor in dermatological and pharmacological research, this compound bridges the gap between phenolic antioxidant activity and practical aqueous processability [2]. Its specific structural configuration makes it highly relevant for procurement in projects requiring controlled enzymatic release, enhanced shelf stability, and precise phytochemical profiling of botanical extracts such as Pinus yunnanensis and Epilobium dodonaei [1].
Procurement teams often consider substituting specialized glycosides with their free aglycones (e.g., antiarol / 3,4,5-trimethoxyphenol) or more common in-class rutinosides like rutin to reduce costs. However, substituting with the free aglycone drastically reduces aqueous solubility and eliminates the controlled-release benefits provided by the rutinosidase-specific cleavage pathway[1]. Conversely, substituting with rutin introduces a bulky flavonoid core that fundamentally alters membrane permeability, steric hindrance, and redox potential, often leading to unwanted pro-oxidant effects at high concentrations [2]. For workflows requiring the specific steric profile of a trimethoxyphenyl group combined with high hydrophilicity, Antiarol rutinoside is strictly non-interchangeable [3].
The conjugation of the rutinose disaccharide to the hydrophobic 3,4,5-trimethoxyphenyl core fundamentally alters the compound's hydration dynamics. Compared to the free antiarol aglycone, which exhibits poor water solubility, Antiarol rutinoside demonstrates a greater than 10-fold increase in aqueous solubility at physiological pH [1]. This allows for the preparation of high-concentration stock solutions without relying on harsh organic solvents.
| Evidence Dimension | Aqueous solubility limit at 25°C (pH 7.4) |
| Target Compound Data | >10 mg/mL (enabled by rutinose moiety) |
| Comparator Or Baseline | Antiarol aglycone (<1 mg/mL) |
| Quantified Difference | >10-fold increase in aqueous solubility |
| Conditions | Standard aqueous buffer (pH 7.4), room temperature |
Enables the development of solvent-free aqueous formulations, eliminating the need for DMSO or ethanol in sensitive biological assays.
Free phenolic compounds are notoriously susceptible to rapid auto-oxidation in aerobic environments, leading to reagent degradation and inconsistent assay results. By masking the reactive phenolic oxygen with a glycosidic bond, Antiarol rutinoside significantly extends the half-life of the molecule in aerobic aqueous solutions compared to free 3,4,5-trimethoxyphenol [1].
| Evidence Dimension | Resistance to auto-oxidation in ambient aerobic solutions |
| Target Compound Data | Stable (phenolic oxygen protected by glycosidic bond) |
| Comparator Or Baseline | Free 3,4,5-trimethoxyphenol (Rapid auto-oxidation and discoloration) |
| Quantified Difference | Significantly extended half-life in stock solutions |
| Conditions | Aerobic aqueous solution, ambient light and temperature |
Reduces reagent degradation and batch-to-batch variability, lowering long-term procurement costs for longitudinal studies.
The specific rhamnosyl-glucoside (rutinose) linkage requires a two-step enzymatic cleavage or the presence of specific rutinosidases, which are predominantly found in specific microbial populations. When compared to simple glucosides that undergo rapid single-step hydrolysis by ubiquitous beta-glucosidases, Antiarol rutinoside provides a delayed, sustained release of the active trimethoxyphenyl core [1].
| Evidence Dimension | Hydrolysis rate by generic beta-glucosidases vs. specific rutinosidases |
| Target Compound Data | Requires specific sequential cleavage (delayed release) |
| Comparator Or Baseline | Antiarol glucoside (Rapid single-step cleavage) |
| Quantified Difference | Delayed, sustained release profile vs. rapid burst release |
| Conditions | In vitro simulated microbiome or skin enzymatic assays |
Provides a predictable, slow-release pharmacokinetic profile essential for targeted dermatological and lower-GI applications.
Given its specific retention time and mass fragmentation pattern, Antiarol rutinoside is an essential analytical standard for quantifying phenolic glycosides in extracts of Epilobium dodonaei and Pinus yunnanensis [1]. Its use ensures accurate batch-to-batch standardization of botanical raw materials.
Because the rutinose moiety requires specific enzymatic cleavage (rutinosidase) typically provided by local microbiota, this compound is highly suited as a precursor for sustained-release dermatologicals [2]. It allows formulators to design products that release the active trimethoxyphenyl core only upon interaction with the skin microbiome.
The high aqueous solubility of Antiarol rutinoside overcomes the limitations of lipophilic antioxidants, making it an ideal substrate for developing solvent-free DPPH or ORAC assays [3]. This eliminates solvent-induced artifacts in sensitive cellular models.